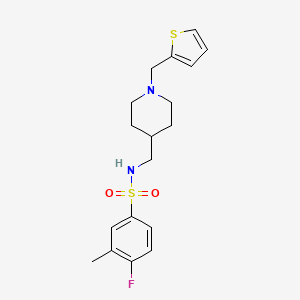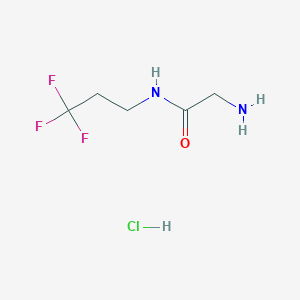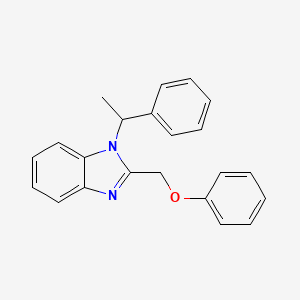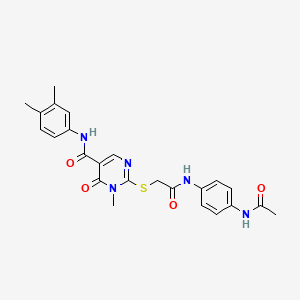}acetamide CAS No. 924873-51-8](/img/structure/B2453148.png)
2-(4-fluorophenyl)-N-{3-[benzylsulfonyl](1,2,4-thiadiazol-5-yl)}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-{3-[benzylsulfonyl](1,2,4-thiadiazol-5-yl)}acetamide, also known as FBA, is a compound that has gained attention for its potential use in scientific research.
Applications De Recherche Scientifique
Structure-Activity Relationships in Drug Development
Compounds with a similar structure have been utilized in the exploration of structure-activity relationships, especially in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. These studies are pivotal for understanding how alterations in chemical structures can impact metabolic stability and efficacy in drug development, providing insights into the design of more effective therapeutic agents (Stec et al., 2011).
Anticancer Activity
The synthesis of novel sulfonamide derivatives has shown promising results in vitro for anticancer activity against breast and colon cancer cell lines. This highlights the potential of such compounds in the development of new anticancer therapies, showcasing the importance of structural variation in enhancing cytotoxic effects against cancer cells (Ghorab et al., 2015).
Antimicrobial and Antifungal Properties
Research has also focused on the antimicrobial properties of compounds with similar structures, including their effectiveness against Gram-negative and Gram-positive bacteria, as well as fungi. Such studies contribute to the development of new antimicrobial agents that could address the rising challenge of antibiotic resistance (Badiger et al., 2013).
Enzyme Inhibition for Therapeutic Applications
Compounds structurally related to 2-(4-fluorophenyl)-N-{3-benzylsulfonyl}acetamide have been investigated for their ability to inhibit specific enzymes, such as glutaminase. This is crucial for therapeutic strategies targeting metabolic pathways in diseases like cancer, where enzyme inhibition can lead to reduced proliferation of tumor cells (Shukla et al., 2012).
Drug Design and Synthesis
The exploration of novel synthetic pathways and the design of new compounds with potential biological activities are significant areas of research. Studies have demonstrated the synthesis of various derivatives and evaluated their biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This research is fundamental to drug discovery, highlighting the importance of chemical synthesis in developing new therapeutic agents (Fahim et al., 2019).
These studies underscore the broad utility of compounds like 2-(4-fluorophenyl)-N-{3-benzylsulfonyl}acetamide in scientific research, particularly in the realms of drug development, antimicrobial therapy, and enzyme inhibition. The ongoing investigation into the structure-activity relationships, synthesis, and biological activities of such compounds is essential for advancing pharmaceutical sciences and developing new treatments for various diseases.
Propriétés
IUPAC Name |
N-(3-benzylsulfonyl-1,2,4-thiadiazol-5-yl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S2/c18-14-8-6-12(7-9-14)10-15(22)19-16-20-17(21-25-16)26(23,24)11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCIANIAGQGFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NSC(=N2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-N-(3-phenylmethanesulfonyl-1,2,4-thiadiazol-5-YL)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2453066.png)


![5-Azaspiro[3.4]octane hemioxalate](/img/structure/B2453072.png)

![N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2453076.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2453077.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2453078.png)


![2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride](/img/structure/B2453084.png)

